molecular formula C15H16N2O4 B3083714 [{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid CAS No. 1142204-68-9

[{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid

Cat. No.: B3083714
CAS No.: 1142204-68-9
M. Wt: 288.3 g/mol
InChI Key: DUVAZEKEUADJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid is a chemical compound with the molecular formula C15H16N2O4 . It has a molecular weight of 288.30 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C=C1)N (CC (=O)NCC2=CC=CO2)CC (=O)O . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • Triorganotin(IV) derivatives of related compounds have been synthesized and characterized, revealing polymeric structures with specific configurations (Baul et al., 2002).
  • Electronic Absorption Spectra and Molecular Orbital Calculations :

    • The electronic absorption spectra of furan derivatives, including the molecular structure of interest, have been investigated, indicating substantial interaction between electronic states of subsystems (Abu-eittah & Hammed, 1984).
  • Potential Anti-HIV Agents :

    • Cyclocondensation studies involving similar glyoxylic acid derivatives explored the synthesis of compounds with potential anti-HIV properties (Liu et al., 1993).
  • Applications in Peptide Synthesis :

    • Certain compounds, structurally related to the molecule , have been used as intermediates in the synthesis of α-amino acids, α-amino acid derivatives, and peptides (Hoyng et al., 1981).
  • Investigation of Maillard Reaction Products :

    • Research on Maillard reaction products incorporated into amino acids has identified novel compounds with unique structures (Hofmann, 1997).
  • Building Blocks for Bifunctional Ligands :

    • The molecule has been considered in the context of bifunctional ligands for metal ion complexation, demonstrating its versatility in bioconjugate chemistry (Anelli et al., 1999).
  • Inhibition of Ethylene Formation in Plants :

    • Certain derivatives have shown the ability to inhibit ethylene evolution in plants, suggesting applications in agriculture and plant biology (Kirchner et al., 1993).
  • Antibacterial Activity :

    • Synthesis and evaluation of related compounds have shown potential antibacterial activity, indicating possible applications in medical and pharmaceutical research (Kadian et al., 2012).
  • Pseudocapacitance Performance in Supercapacitors :

    • Investigations into the electrochemical properties of derivatives have identified potential applications in supercapacitor technology (Kowsari et al., 2019).
  • Mapping Protein Interactions :

    • Studies involving furylacryloyl-amino acid derivatives have been used to map protein interactions, contributing to our understanding of biochemical processes (Mayer & Meyer, 2000).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research. As it’s currently used for proteomics research , it may have potential applications in the study of proteins and their functions.

Properties

IUPAC Name

2-(N-[2-(furan-2-ylmethylamino)-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-14(16-9-13-7-4-8-21-13)10-17(11-15(19)20)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVAZEKEUADJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142204-68-9
Record name Glycine, N-[2-[(2-furanylmethyl)amino]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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